molecular formula C25H23N3O5 B11309983 N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11309983
M. Wt: 445.5 g/mol
InChI Key: DTCOWYBZLMGTKR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a suitable base to form the phenoxy linkage.

    Introduction of the ethoxyphenyl group: The final step involves the acylation of the phenoxy-oxadiazole intermediate with an ethoxyphenyl acetic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy or ethoxy derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(4-ethoxyphenyl)-2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the oxadiazole ring provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O5/c1-3-31-20-12-10-19(11-13-20)26-23(29)16-32-22-9-4-6-17(14-22)24-27-25(33-28-24)18-7-5-8-21(15-18)30-2/h4-15H,3,16H2,1-2H3,(H,26,29)

InChI Key

DTCOWYBZLMGTKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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